Welcome to the BenchChem Online Store!
molecular formula C6H12BrNO B1267406 6-Bromohexanamide CAS No. 57817-55-7

6-Bromohexanamide

Cat. No. B1267406
M. Wt: 194.07 g/mol
InChI Key: LGCGXHIRLZORQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06841559B1

Procedure details

Solid phase synthesis has been employed in the preparation of certain pyridinones. In Solid Phase Synthesis of 1,3,5-Trisubstituted Pyridin-2-ones, Tetrahedron Letters, 40(1999) 2227-2230 authors James A. Linn et al. report the solid phase synthesis of 1,3,5-trisubstituted pyridin-2-ones via selective NH-alkylation of 3-amino-5-carbomethoxy-1H-pyridin-2-one using a solid supported halo-acid. The synthesis proceeds by the coupling of 6-bromohexanoic acid to a Rink amine macrocrown to form a solid-supported 6-bromohexanamide. The solid-supported 6-bromohexanamide was used to alklylate 3-amino-5-carbomethoxy-1H-pyridin-2-one which was then reacted with diphenylacetic acid. Saponification of the resulting ester yielded a solid supported carboxylic acid. Treatment of the solid supported carboxylic acid with pentafluorophenol provided the pentafluorophenyl ester, which when treated with benzylamine was cleaved from the macrocrown to give the pyridinone. However, a solid phase synthesis procedure to produce ring fused 2-pyridinones has not yet been reported.
[Compound]
Name
pyridinones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,3,5-Trisubstituted Pyridin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,3,5-trisubstituted pyridin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
halo-acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3](=[O:12])[NH:4]C=[C:6]([C:8](OC)=O)[CH:7]=1.[Br:13][CH2:14]CCCCC(O)=O>>[Br:13][CH2:14][CH2:8][CH2:6][CH2:7][CH2:2][C:3]([NH2:4])=[O:12]

Inputs

Step One
Name
pyridinones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,3,5-Trisubstituted Pyridin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,3,5-trisubstituted pyridin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(NC=C(C1)C(=O)OC)=O
Name
halo-acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)O
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solid phase synthesis

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.